Bienvenue dans la boutique en ligne BenchChem!

2-(4-Aminoquinazolin-2-yl)acetonitrile

Lipophilicity LogP comparison CNS drug design

2-(4-Aminoquinazolin-2-yl)acetonitrile is the only low-MW (184 Da) scaffold combining a kinase hinge-binding motif (4-NH₂) and a versatile 2-nitrile handle for orthogonal diversification. This privileged pharmacophore enables direct elaboration to tetrazoles, amidines, or covalent warheads without protecting-group chemistry. Avoid linear synthesis: one batch generates a 36-compound matrix. Confidently build SAR tables in a week. Ideal for fragment-based drug discovery and medchem optimization programs. Ships globally.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 868760-92-3
Cat. No. B2563773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminoquinazolin-2-yl)acetonitrile
CAS868760-92-3
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CC#N)N
InChIInChI=1S/C10H8N4/c11-6-5-9-13-8-4-2-1-3-7(8)10(12)14-9/h1-4H,5H2,(H2,12,13,14)
InChIKeyKEPKITZVQRXULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminoquinazolin-2-yl)acetonitrile (CAS 868760-92-3): A Distinct 4-Aminoquinazoline Building Block for Targeted Synthesis and Kinase-Targeted Libraries


2-(4-Aminoquinazolin-2-yl)acetonitrile (CAS 868760-92-3) is a small-molecule heterocyclic building block (C₁₀H₈N₄, MW 184.20 g/mol) that combines two synthetically orthogonal functional handles: a 4-amino group on the quinazoline core and a 2-acetonitrile substituent . The 4-aminoquinazoline scaffold is recognized as a privileged pharmacophore in medicinal chemistry, particularly for ATP-competitive kinase inhibition, as evidenced by FDA-approved EGFR inhibitors such as gefitinib and erlotinib that feature a 4-anilinoquinazoline core [1]. The presence of the nitrile group at the 2-position distinguishes this compound from other 4-aminoquinazoline analogs by enabling direct conversion to tetrazoles, amidines, amides, and other functional groups without transient protection of the 4-position amine. This compound is commercially supplied at ≥95% purity from multiple vendors including Enamine, Fluorochem, and American Elements, and is intended exclusively for research and further manufacturing use .

Why Generic Substitution of 2-(4-Aminoquinazolin-2-yl)acetonitrile (CAS 868760-92-3) with Unsubstituted or 4-Oxo Analogs Fails in Medicinal Chemistry Campaigns


The 2-(4-aminoquinazolin-2-yl)acetonitrile scaffold cannot be replaced by closely related analogs—such as quinazolin-2-yl-acetonitrile (CAS 158141-36-7, lacking the 4-NH₂), 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile (CAS 30750-23-3, bearing a 4-carbonyl), or 4-aminoquinazoline (CAS 15018-66-3, lacking the 2-acetonitrile)—without quantitatively altering hydrogen-bonding capacity, lipophilicity, polar surface area, and synthetic versatility. Each of these parameters directly impacts target recognition, cellular permeability, and downstream chemical diversification potential [1][2]. The 4-amino group provides a single hydrogen-bond donor (HBD = 1) critical for hinge-region binding in kinase active sites, while the nitrile at the 2-position imparts a higher LogP (1.61) and larger PSA (76 Ų) compared to the unsubstituted 4-aminoquinazoline core (LogP = 1.03; PSA = 51.8 Ų) [3]. Generic substitution based solely on the quinazoline core—without accounting for these quantifiable physicochemical differences—risks loss of on-target affinity, altered ADME profile, and the inability to perform structure-activity relationship (SAR) exploration at two independent vectors [4]. The following quantitative evidence guide provides the comparative data needed for scientifically justified compound selection.

Quantitative Differentiation of 2-(4-Aminoquinazolin-2-yl)acetonitrile (CAS 868760-92-3) from Its Closest Analogs


Enhanced Lipophilicity Relative to 4-Aminoquinazoline Expands Applicability in CNS and Cellular Assays

2-(4-Aminoquinazolin-2-yl)acetonitrile exhibits a measured LogP of 1.61 [1], representing a 0.58 log unit increase in lipophilicity compared to its non-nitrile parent scaffold, 4-aminoquinazoline (measured/calculated LogP = 1.03; XLogP3 = 1.3) . This increase corresponds to an approximately 3.8-fold higher octanol-water partition coefficient, placing the compound in the optimal LogP range (1–3) for CNS penetration according to the Wager CNS MPO desirability function, while retaining sufficient aqueous solubility for biochemical assay compatibility [2]. By contrast, 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile (CAS 30750-23-3) has a reported LogP of 1.40 , and quinazolin-2-yl-acetonitrile (CAS 158141-36-7, which lacks the 4-amino) has a predicted XLogP3 of 2.3 , both of which fall outside the narrow lipophilicity window that balances passive permeability with avoidance of CYP-mediated metabolism and phospholipidosis risk.

Lipophilicity LogP comparison CNS drug design Medicinal chemistry

Distinct Hydrogen-Bond Donor Profile Relative to Quinazoline-2-acetonitrile Enables Target Recognition in Kinase Hinge Regions

The target compound possesses exactly one hydrogen-bond donor (HBD = 1; the 4-NH₂ group) and four hydrogen-bond acceptors (HBA = 4) [1]. In contrast, quinazolin-2-yl-acetonitrile (CAS 158141-36-7) lacks the 4-amino group and consequently has HBD = 0 [2]. This difference is functionally critical for ATP-competitive kinase inhibition: the 4-amino (or 4-anilino) hydrogen-bond donor forms a conserved bidentate interaction with the kinase hinge region (typically with a backbone carbonyl of a Glu or Met residue) [3]. 4-Aminoquinazoline itself (CAS 15018-66-3) possesses HBD = 1 but lacks the nitrile handle, meaning the HBD pharmacophoric feature is preserved but without the orthogonal synthetic vector . A survey of 4-aminoquinazoline kinase inhibitors shows that compounds with HBD = 0 at the 4-position exhibit >10-fold reduction in EGFR-TK binding affinity compared to their 4-amino counterparts [4].

Hydrogen bond donor count Kinase inhibitor Target recognition Pharmacophore modeling

Higher Topological Polar Surface Area than 4-Aminoquinazoline Reduces Passive Blood-Brain Barrier Permeability but Improves Solubility

2-(4-Aminoquinazolin-2-yl)acetonitrile has a topological polar surface area (TPSA) of 76 Ų [1], which is 24.2 Ų larger than that of 4-aminoquinazoline (TPSA = 51.80 Ų) . This increase arises from the additional nitrile group (approximately 24 Ų contribution per CN). In the context of CNS drug design, TPSA values below 60-70 Ų are typically associated with high passive BBB permeability, while values above 80-90 Ų generally preclude brain penetration [2]. With a TPSA of 76 Ų, the target compound occupies the intermediate boundary region: it is less likely to penetrate the BBB passively than 4-aminoquinazoline (TPSA 51.8 Ų), but may still achieve moderate CNS exposure via active transport or under pathological BBB disruption. Conversely, the increased TPSA correlates with improved aqueous solubility relative to more lipophilic quinazoline analogs, an advantage for in vitro assay compatibility.

TPSA Blood-brain barrier ADME Physicochemical property

Measured Carbonic Anhydrase II Binding Affinity Provides Quantitative Baseline for Target Selectivity Profiling

2-(4-Aminoquinazolin-2-yl)acetonitrile has been experimentally evaluated for binding to human carbonic anhydrase II (hCA II) using nanoESI-MS, yielding a dissociation constant Kd = 17,400 nM (1.74 × 10⁴ nM) at protein-to-compound charge states +9 to +11 [1]. While this affinity is weak (17.4 µM), it provides a quantitative reference point for off-target liability assessment. In contrast, 4-aminoquinazoline (the parent scaffold without the nitrile) shows no detectable binding to hCA II in the same assay format (Kd > 50,000 nM) [2]. This suggests that the nitrile extension at the 2-position introduces a modest gain in carbonic anhydrase recognition—potentially through a weak Zn²⁺ coordination or hydrophobic contact—that should be factored into target selectivity panels when this compound is used as a kinase-focused probe. Gefitinib, a 4-anilinoquinazoline EGFR inhibitor, typically exhibits negligible CA-II inhibition (IC50 > 10,000 nM), demonstrating that substitution at the 4-position (amino vs. anilino) does not inherently drive CA-II binding [3].

Carbonic anhydrase II Kd Binding affinity Off-target screening

Trade-off Between Kinase and Carbonic Anhydrase Target Engagement: Class-Level Evidence from Analog Profiling

The simple 4-amino substitution pattern (rather than 4-anilino) redirects the biological target profile of the quinazoline scaffold. While 4-anilinoquinazolines such as gefitinib exhibit potent EGFR kinase inhibition (IC50 = 33.1 nM against EGFR-TK phosphorylation) [1], the unsubstituted 4-aminoquinazoline core (as in the target compound) has been reported to show only weak PI4K inhibitory activity (IC50 = 91,700 nM) [2], and derivative 4-aminoquinazolines containing morpholine moieties at the 2-position have demonstrated anticancer activity with IC50 values in the 4-5 µM range against MDA-MB-231 and A549 cells, compared to afatinib (IC50 = 7.640 and 5.173 µM) [3]. Conversely, the nitrile-containing 4-aminoquinazoline class (including the target compound) has emerging evidence of carbonic anhydrase recognition, with the target compound's Kd of 17,400 nM against hCA II and structurally related quinazoline-2-acetonitrile derivatives showing inhibition of CA-II with IC50 values in the 8.9-67.3 µM range [4]. This suggests that when the 4-anilino substituent is absent (as in the target compound), kinase affinity is substantially diminished (IC50 > 90,000 nM for PI4K), while carbonic anhydrase binding becomes relatively more prominent.

Kinase selectivity Carbonic anhydrase Target engagement Cross-reactivity

Orthogonal Synthetic Utility: Dual Derivatizable Handles Unavailable in 4-Aminoquinazoline or Quinazoline-2-acetonitrile

The target compound uniquely presents two chemically orthogonal reactive handles: (i) a free 4-amino group amenable to acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling, and (ii) a 2-acetonitrile group that can be converted to tetrazoles via [3+2] cycloaddition with NaN₃, to amidines via Pinner reaction, to amides via hydrolysis, or to amines via reduction [1]. In contrast, 4-aminoquinazoline (CAS 15018-66-3) lacks any functional group at the 2-position, requiring stoichiometric lithiation or halogenation to introduce an electrophilic handle [2]. Quinazolin-2-yl-acetonitrile (CAS 158141-36-7) possesses the nitrile but lacks the nucleophilic amine, precluding direct 4-position diversification without tedious protecting-group strategies . The synthetic demand differential is substantial: introducing a nitrile equivalent at C2 of 4-aminoquinazoline typically requires 2-3 additional synthetic steps with cumulative yields of 40-60%, whereas the target compound enables direct elaboration with atom economy [3].

Orthogonal derivatization Medicinal chemistry Click chemistry Tetrazole synthesis

Optimal Research and Industrial Application Scenarios for 2-(4-Aminoquinazolin-2-yl)acetonitrile (CAS 868760-92-3) Based on Quantified Differentiation


Kinase-Focused Fragment Library Construction Requiring Hinge-Region H-Bond Donor and a C2 Growth Vector

The compound's single hydrogen-bond donor (HBD = 1) at the 4-position fulfills the minimum pharmacophoric requirement for hinge-region engagement in ATP-competitive kinase targets [1]. Unlike 4-aminoquinazoline, which lacks a C2 functional group for vector diversification, the target compound's 2-acetonitrile group allows fragment growth toward the ribose pocket or solvent-exposed region of the kinase active site without displacing the hinge-binding motif. With a LogP of 1.61, the compound is predicted to have sufficient cellular permeability for phenotypic screening, while its TPSA of 76 Ų mitigates non-specific membrane disruption. This scenario leverages the compound's unique combination of a kinase-relevant pharmacophore with a synthetic growth handle, a property absent in both 4-aminoquinazoline (no C2 handle) and quinazolin-2-yl-acetonitrile (no hinge-binding HBD) .

Carbonic Anhydrase Inhibitor Lead Exploration with a Quinazoline Chemotype Amenable to Nitrile-Directed Late-Stage Functionalization

The measured Kd of 17.4 µM against human carbonic anhydrase II establishes a starting point for fragment-to-lead optimization targeting carbonic anhydrase isoforms (CA IX, CA XII) implicated in cancer [2]. The nitrile group serves as a precursor to tetrazole—a known zinc-binding bioisostere of sulfonamide—via click chemistry with sodium azide, enabling direct elaboration to potent CA inhibitors without disrupting the 4-amino pharmacophore [3]. In contrast, 4-aminoquinazoline, which lacks the nitrile, cannot undergo this transformation, and quinazoline-2-acetonitrile, lacking the 4-amino, misses a key polar contact observed in CA active site co-crystal structures. The target compound's LogP (1.61) also falls within the range associated with favorable oral absorption for CA inhibitor clinical candidates [4].

Efficient Parallel Synthesis of 2,4-Disubstituted Quinazolines for Structure-Activity Relationship Campaigns

The orthogonal reactivity of the 4-amino and 2-acetonitrile groups enables sequential, protecting-group-free diversification. The 4-amino group can be selectively acylated, sulfonylated, or coupled via Buchwald-Hartwig amination without affecting the nitrile. Subsequently, the nitrile can be independently converted to a tetrazole, amidine, amide, or amine [5]. This orthogonal reaction sequence allows a single batch of the target compound to generate a 6×6 combinatorial matrix (36 analogs) in two steps, compared to the 4-6 linear steps required starting from 4-aminoquinazoline or quinazoline-2-acetonitrile. The procurement advantage is quantifiable: ordering 1 gram of the target compound (available at $371/g from Enamine [6]) provides sufficient material for ~100 diversification reactions at 10 mg scale, enabling a complete SAR table to be populated within one week of laboratory work.

Covalent Probe Design Targeting Non-Catalytic Cysteines in Kinase or CA Active Sites

The nitrile group at the 2-position, while not a classical covalent warhead, can be converted to a chloroacetamide or acrylamide moiety—both established cysteine-targeting electrophiles—via reduction to the corresponding amine followed by acylation [7]. Because the 4-position remains a free amine throughout this transformation, the final covalent probe retains the hinge-binding motif (4-NH₂) while presenting an electrophilic trap on the 2-position side chain. This dual topography is difficult to achieve with 4-aminoquinazoline (requires de novo C2 functionalization) or quinazoline-2-acetonitrile (the 2-position nitrile is present but there is no 4-NH₂ to anchor the probe in the active site). For irreversible kinase inhibitor discovery programs, this compound uniquely provides both binding affinity (via HBD at C4) and a latent electrophile precursor (via nitrile at C2) in a single, low-molecular-weight (184 Da) scaffold.

Quote Request

Request a Quote for 2-(4-Aminoquinazolin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.